molecular formula C8H20Sn B1219993 Tetraethyltin CAS No. 597-64-8

Tetraethyltin

Cat. No. B1219993
CAS RN: 597-64-8
M. Wt: 234.95 g/mol
InChI Key: RWWNQEOPUOCKGR-UHFFFAOYSA-N
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Patent
US06316637B1

Procedure details

A solution of 2,4-dinitro-6-bromoaniline (1.6 g, 6.1 mmol), tetraethyltin (2.4 ml, 12.2 mmol) and Cl2Pd(PPh3)2 (100 mg) in 10 ml of DMF was stirred at 140° C. for 12 h. Reaction mixture was concentrated in vacuc, yielding an oil which was purified on silica gel column chromatography (CH2Cl2, neat) to provide 0.68 g (3.2 mmol, 33%) of 2,4-dinitro-6-ethylaniline, which was converted to the diamine (0.45 g, 95%) on hydrogenation (H2/Pd—C).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7](Br)[C:5]=1[NH2:6])([O-:3])=[O:2].[CH2:15]([Sn](CC)(CC)CC)[CH3:16]>CN(C=O)C>[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([CH2:15][CH3:16])[C:5]=1[NH2:6])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C(=CC(=C1)[N+](=O)[O-])Br
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)[Sn](CC)(CC)CC
Name
Cl2Pd(PPh3)2
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuc
CUSTOM
Type
CUSTOM
Details
yielding an oil which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column chromatography (CH2Cl2, neat)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C(=CC(=C1)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.2 mmol
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.